![molecular formula C16H13FN2OS2 B2457195 (2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 851080-03-0](/img/structure/B2457195.png)
(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound in the lab. It includes the starting materials, reagents, and conditions of the reaction .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Anticancer Agents
Derivatives of benzo[d]thiazol, acrylamide, and thiophene have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Notably, compounds featuring fluorobenzo[d]thiazol and thiophen-2-yl acrylamide moieties showed promising cytotoxicity, specifically against lung adenocarcinoma epithelial cell lines, demonstrating their potential as anticancer agents. The cell-cycle perturbation studies indicated significant cell-cycle effects leading to apoptotic cell death, underlining the therapeutic potential of these compounds in oncology (Kamal et al., 2014).
Antioxidant Activity
Compounds incorporating 4-fluorobenzaldehyde, a close analog to the 3-ethyl-4-fluorobenzo[d]thiazol moiety, have been synthesized and shown to possess promising antioxidant activity. This highlights the potential of such structures in developing new antioxidant agents, which could be significant for diseases caused by oxidative stress (El Nezhawy et al., 2009).
Materials Science Applications
Fluorescent Dyes and Photonic Devices
The synthesis of fluorescent dyes using thioamide derivatives, including those related to benzo[d]thiazol and acrylamide structures, has been explored. These dyes exhibit tunable fluorescence across a broad spectrum, with applications in developing efficient color-tunable fluorophores for various optoelectronic devices, including sensors and light-emitting diodes (Witalewska et al., 2019).
Nonlinear Optical Materials
Donor-acceptor substituted thiophene dyes, structurally related to the compound , have demonstrated enhanced nonlinear optical limiting, valuable for protecting optical sensors and human eyes, and for stabilizing light sources in optical communications. This underscores the relevance of such compounds in developing new materials for photonic and optoelectronic applications (Anandan et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-19-15-12(17)6-3-7-13(15)22-16(19)18-14(20)9-8-11-5-4-10-21-11/h3-10H,2H2,1H3/b9-8+,18-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGQGYHTKSVFK-XTGBMAIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide |
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